

# Thailanstatin C: A Technical Guide to its Chemical Structure and Stereochemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Thailanstatin C*

Cat. No.: *B12424472*

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## Abstract

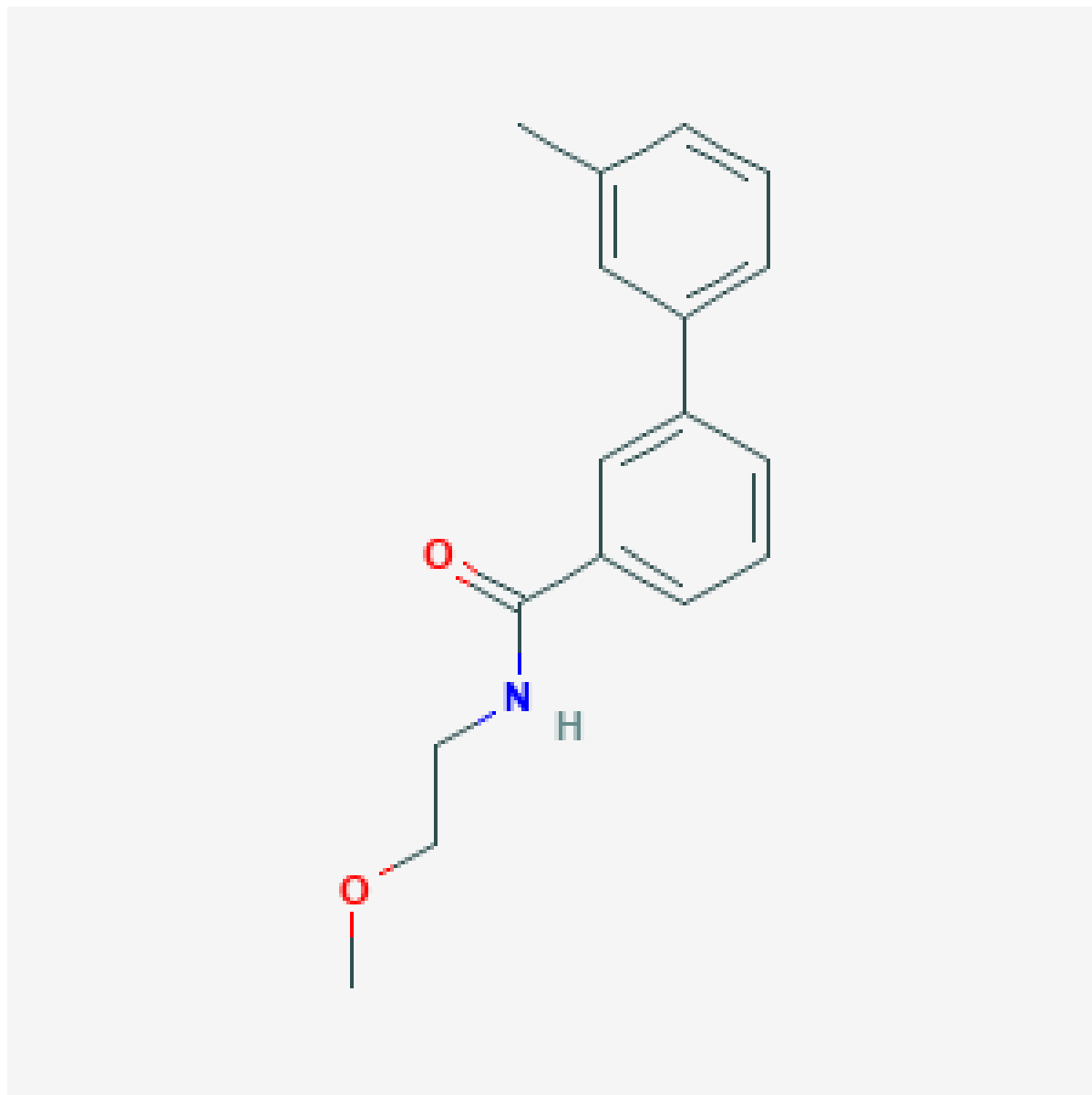
**Thailanstatin C** is a naturally occurring polyketide with significant biological activity as a pre-mRNA splicing inhibitor and a potent antiproliferative agent.[1][2][3] Isolated from the bacterium *Burkholderia thailandensis* MSMB43, this complex macrolide has garnered attention within the scientific community for its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of **Thailanstatin C**, supplemented with detailed experimental protocols and data presented for clarity and further research applications.

## Chemical Structure and Stereochemistry

**Thailanstatin C** is a member of the thailanstatin family of natural products, which are structurally related to the spliceostatin class of compounds.[4][5] The core structure of **Thailanstatin C** is characterized by a highly functionalized 12-membered macrolide ring. A key distinguishing feature of **Thailanstatin C**, along with Thailanstatin B, is the presence of a chlorohydrin functionality, which replaces the epoxide group found in Thailanstatin A.[4]

The molecular formula of **Thailanstatin C** is C<sub>30</sub>H<sub>46</sub>ClNO<sub>9</sub>. [3] The molecule possesses multiple stereogenic centers, contributing to its complex three-dimensional architecture. The relative and absolute stereochemistry has been elucidated through a combination of

spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), and confirmed through total synthesis.[5]



**Figure 1.** Chemical Structure of **Thailanstatin C**.

## Spectroscopic Data

The structural elucidation of **Thailanstatin C** was heavily reliant on one-dimensional and two-dimensional NMR spectroscopy. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data as reported in the primary literature.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Thailanstatin C** (600 MHz,  $\text{CDCl}_3$ )

Position	$\delta$ H (ppm)	Multiplicity	J (Hz)
2	4.08	m	
3	4.02	m	
4	3.63	m	
5	1.83	m	
5'	1.65	m	
6	3.81	m	
7	5.85	dd	15.6, 7.8
8	6.41	dd	15.6, 10.2
9	6.04	dd	15.0, 10.2
10	5.62	d	15.0
11	4.23	m	
12	1.95	m	
13	1.12	d	6.6
14	2.58	m	
15	1.19	d	7.2
16	3.45	m	
17	1.01	d	6.6
18	3.82	m	
19	3.71	dd	11.4, 3.0
19'	3.63	dd	11.4, 5.4
20-CH	2.55	m	
21-CH <sub>3</sub>	1.17	d	6.6
22-CH <sub>3</sub>	1.16	d	6.6

OAc-CH <sub>3</sub>	2.08	s	
NH	6.85	d	8.4

Data extracted from Liu et al., J. Nat. Prod. 2013, 76, 4, 685–693.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Thailanstatin C** (150 MHz, CDCl<sub>3</sub>)

Position	$\delta C$ (ppm)
1	171.2
2	72.9
3	68.5
4	78.1
5	35.4
6	74.3
7	131.5
8	129.8
9	134.2
10	125.9
11	75.1
12	42.3
13	20.1
14	45.6
15	18.2
16	58.9
17	19.8
18	63.7
19	47.9
20	175.4
21	19.9
22	19.8
OAc-C=O	170.4

OAc-CH<sub>3</sub>

21.2

Data extracted from Liu et al., J. Nat. Prod. 2013, 76, 4, 685–693.

## Biological Activity

**Thailanstatin C** exhibits potent biological activity, primarily as an inhibitor of the spliceosome, a large ribonucleoprotein complex responsible for pre-mRNA splicing.<sup>[1][2][3]</sup> This inhibition leads to potent antiproliferative effects in various human cancer cell lines.

Table 3: Antiproliferative Activity of **Thailanstatin C** against Human Cancer Cell Lines

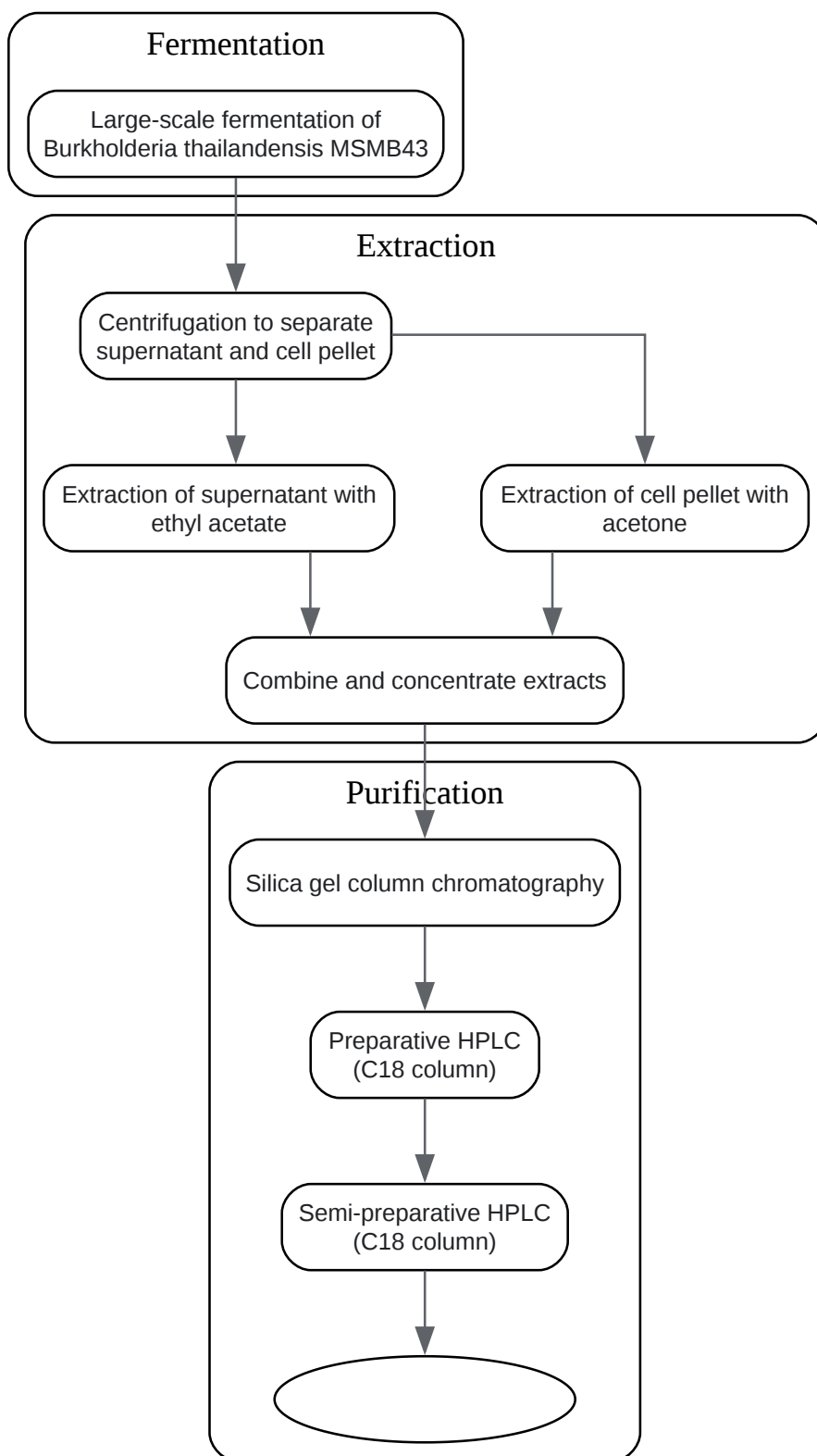
Cell Line	Cancer Type	IC <sub>50</sub> (nM)
DU-145	Prostate	2.98
NCI-H23	Lung	8.82
MDA-MB-231	Breast	Not specified
SKOV-3	Ovarian	Not specified

Data from MedchemExpress, citing Liu et al. (2013).<sup>[1]</sup> The original publication by Liu et al. reports IC<sub>50</sub> values in the single-digit nanomolar range for several cancer cell lines.

## Experimental Protocols

### Isolation of **Thailanstatin C** from *Burkholderia thailandensis* MSMB43

The following is a summarized protocol for the isolation of **Thailanstatin C** based on the methods described by Liu et al. (2013).



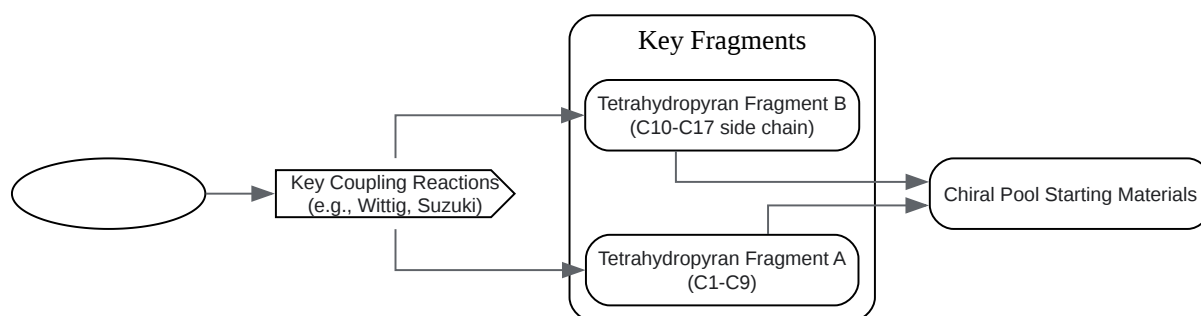
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### Isolation Workflow for **Thailanstatin C**

- Fermentation: *Burkholderia thailandensis* MSMB43 is cultured in a suitable medium under optimized conditions to promote the production of thailanstatins.
- Extraction: The fermentation broth is harvested and separated into supernatant and cell pellet by centrifugation. The supernatant is extracted with ethyl acetate, and the cell pellet is extracted with acetone. The organic extracts are then combined and concentrated.
- Purification: The crude extract is subjected to a series of chromatographic separations. This typically involves initial fractionation by silica gel column chromatography, followed by multiple rounds of preparative and semi-preparative High-Performance Liquid Chromatography (HPLC) using a C18 stationary phase to yield pure **Thailanstatin C**.

## Chemical Synthesis

The total synthesis of **Thailanstatin C** has been achieved and serves to confirm its structure and stereochemistry. A general retrosynthetic analysis is presented below.



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### Retrosynthetic Analysis of **Thailanstatin C**

The synthesis of **Thailanstatin C** is a complex undertaking that involves the stereoselective construction of two highly substituted tetrahydropyran rings, which are then coupled to form the macrolide core. Key steps in the synthesis often include:

- Asymmetric synthesis to establish the numerous stereocenters.

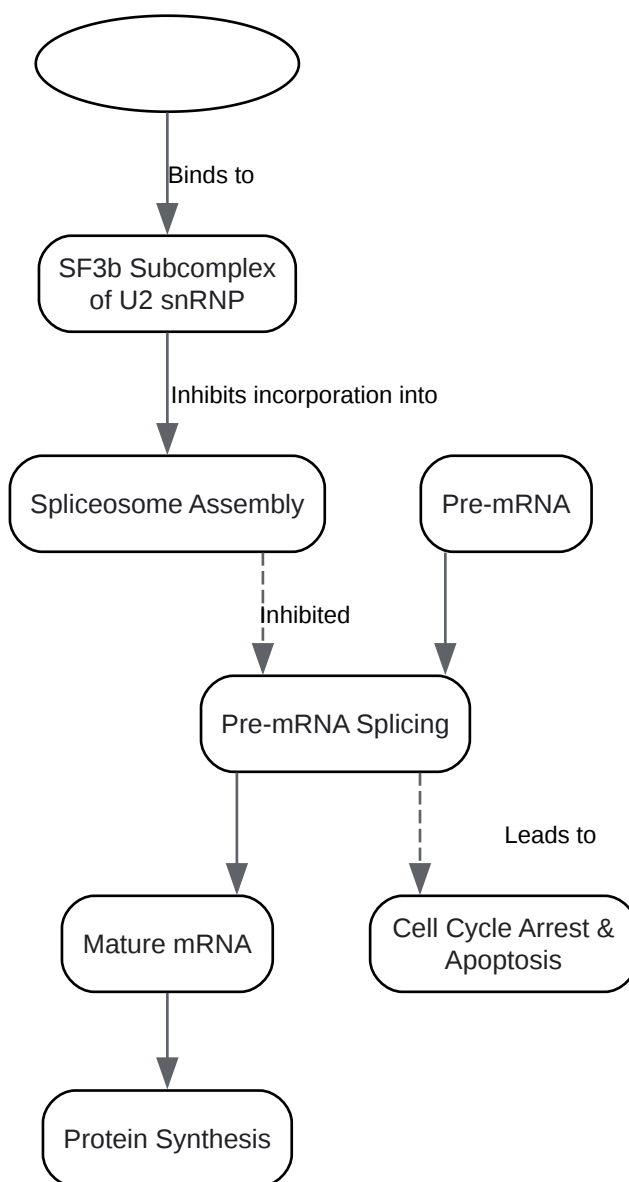


- Carbon-carbon bond-forming reactions, such as Wittig olefination or Suzuki coupling, to connect the major fragments.
- Macrolactonization to close the 12-membered ring.
- Functional group manipulations to install the chlorohydrin and other functionalities.

For detailed synthetic procedures, readers are encouraged to consult the primary literature on the total synthesis of thailanstatins.<sup>[5]</sup>

## Mechanism of Action

**Thailanstatin C** exerts its biological effects by targeting the spliceosome. It binds to the SF3b subcomplex of the U2 snRNP, a critical component of the spliceosome machinery. This binding event interferes with the splicing process, leading to an accumulation of pre-mRNA and ultimately inhibiting protein synthesis, which disproportionately affects rapidly dividing cancer cells.



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#### Proposed Mechanism of Action of **Thailanstatin C**

## Conclusion

**Thailanstatin C** is a potent natural product with a complex and well-defined chemical structure and stereochemistry. Its mechanism of action as a pre-mRNA splicing inhibitor makes it a compelling candidate for further investigation in the development of novel anticancer therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery.

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